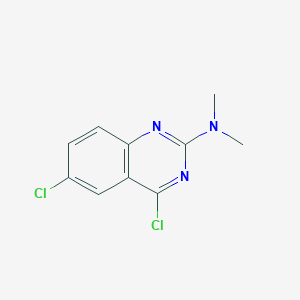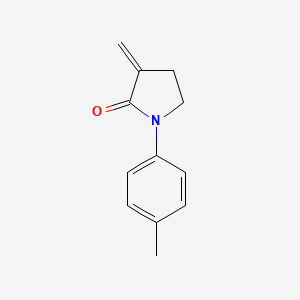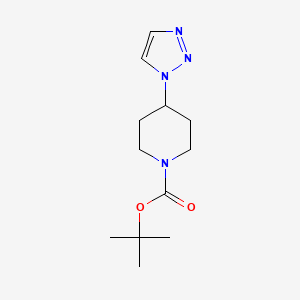![molecular formula C16H26Cl3NO B13996627 2-[Bis(2-chloroethyl)aminomethyl]-4-(2-methylbutan-2-yl)phenol CAS No. 94429-94-4](/img/structure/B13996627.png)
2-[Bis(2-chloroethyl)aminomethyl]-4-(2-methylbutan-2-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Bis(2-chloroethyl)aminomethyl]-4-(2-methylbutan-2-yl)phenol is a complex organic compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of bis(2-chloroethyl)amine and phenol groups, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(2-chloroethyl)aminomethyl]-4-(2-methylbutan-2-yl)phenol typically involves the reaction of bis(2-chloroethyl)amine with a suitable phenolic compound. One common method involves the use of bis(2-chloroethyl)amine hydrochloride as a starting material. The reaction is carried out under controlled conditions, often in the presence of a base to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[Bis(2-chloroethyl)aminomethyl]-4-(2-methylbutan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The bis(2-chloroethyl)amine group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can react with the bis(2-chloroethyl)amine group under basic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted amines and thiols.
Applications De Recherche Scientifique
2-[Bis(2-chloroethyl)aminomethyl]-4-(2-methylbutan-2-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in cancer therapy due to its ability to alkylate DNA.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[Bis(2-chloroethyl)aminomethyl]-4-(2-methylbutan-2-yl)phenol involves the alkylation of nucleophilic sites in biological molecules. The bis(2-chloroethyl)amine group can form covalent bonds with DNA, leading to cross-linking and disruption of cellular processes. This property is particularly relevant in its potential use as an anticancer agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(2-chloroethyl)amine hydrochloride
- 2-Chloro-N-(2-chloroethyl)ethanamine hydrochloride
- N,N-Bis(2-chloroethyl)amine hydrochloride
Uniqueness
2-[Bis(2-chloroethyl)aminomethyl]-4-(2-methylbutan-2-yl)phenol is unique due to the presence of the phenolic group, which imparts additional reactivity and potential for diverse chemical modifications. This distinguishes it from other similar compounds that may lack the phenolic functionality.
Propriétés
Numéro CAS |
94429-94-4 |
|---|---|
Formule moléculaire |
C16H26Cl3NO |
Poids moléculaire |
354.7 g/mol |
Nom IUPAC |
2-[bis(2-chloroethyl)aminomethyl]-4-(2-methylbutan-2-yl)phenol;hydrochloride |
InChI |
InChI=1S/C16H25Cl2NO.ClH/c1-4-16(2,3)14-5-6-15(20)13(11-14)12-19(9-7-17)10-8-18;/h5-6,11,20H,4,7-10,12H2,1-3H3;1H |
Clé InChI |
JYITURQNAWGTMG-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C)C1=CC(=C(C=C1)O)CN(CCCl)CCCl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7H-Dibenzo[c,h]phenothiazine](/img/structure/B13996549.png)
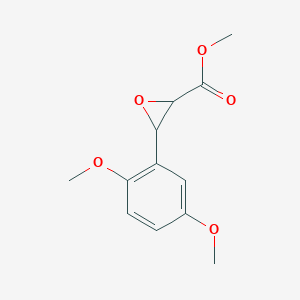


![4-[(e)-(3,5-Dichlorophenyl)diazenyl]-n,n-dimethylaniline](/img/structure/B13996590.png)
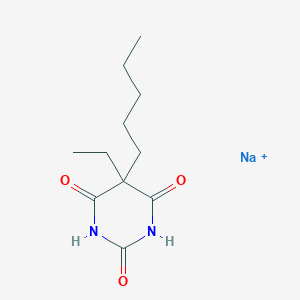
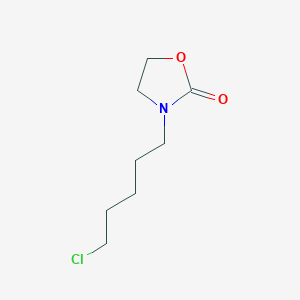


![2-(2-Nitrophenyl)dibenzo[b,d]thiophene](/img/structure/B13996610.png)
